6-Chloro-5-propylindoline
Description
6-Chloro-5-propylindoline is a synthetic indoline derivative characterized by a saturated bicyclic structure (indoline core) substituted with a chlorine atom at position 6 and a propyl group at position 4. The indoline scaffold distinguishes it from indole derivatives by its reduced aromaticity due to the saturated six-membered ring, which may influence its electronic properties, reactivity, and biological interactions.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
6-chloro-5-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14ClN/c1-2-3-8-6-9-4-5-13-11(9)7-10(8)12/h6-7,13H,2-5H2,1H3 |
InChI Key |
IHGFGCFFVFSOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C2C(=C1)CCN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Estimated based on structural analogs.
Key Observations :
- Substituent Size : The propyl group at position 5 increases steric bulk and lipophilicity compared to the methyl group in 6-Chloro-5-methyl-1H-indole. This may enhance membrane permeability but reduce aqueous solubility.
- Functional Groups : Unlike PF-06409577, which contains a carboxylic acid group (enhancing polarity and hydrogen-bonding capacity), 6-Chloro-5-propylindoline lacks ionizable groups, favoring passive diffusion across biological membranes.
Physicochemical Properties
Key Observations :
- Polarity : PF-06409577’s carboxylic acid and hydroxyl groups significantly elevate polarity (TPSA = ~66.7 Ų), making it more suited for aqueous environments or targeted protein interactions.
Pharmacological Implications
- 6-Chloro-5-methyl-1H-indole : Methyl substituents are common in kinase inhibitors due to their balance of lipophilicity and metabolic stability . The chlorine atom may enhance halogen bonding with target proteins.
- 6-Chloro-5-propylindoline : The propyl group’s extended alkyl chain could improve binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) or ion channels. However, its lack of ionizable groups may limit solubility in physiological conditions.
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